molecular formula C4H9N5 B1455862 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine CAS No. 1211587-69-7

2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine

Cat. No.: B1455862
CAS No.: 1211587-69-7
M. Wt: 127.15 g/mol
InChI Key: LGOYTARNYBSMGN-UHFFFAOYSA-N
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Description

2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tetrazole ring attached to a propan-2-amine group. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s tetrazole ring structure allows it to participate in hydrogen bonding and π-π interactions, which are essential for its binding to target biomolecules. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and oxidoreductases, modulating their catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, the compound affects gene expression by binding to transcription factors and altering their activity, resulting in upregulation or downregulation of target genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s tetrazole ring enables it to form stable complexes with metal ions, which are crucial for its biological activity . By binding to the active sites of enzymes, this compound can inhibit or activate their catalytic functions, thereby modulating metabolic pathways and cellular processes . Furthermore, the compound’s interaction with transcription factors leads to changes in gene expression, affecting various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents or acidic environments . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, which may have implications for its therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s tetrazole ring structure allows it to participate in redox reactions, influencing the activity of oxidoreductases and other metabolic enzymes . Additionally, this compound can modulate the levels of key metabolites, such as ATP and NADH, affecting cellular energy production and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophilic nature allows it to be transported across cell membranes via facilitated diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition reaction between an azide and a nitrile. For instance, the reaction between sodium azide and a suitable nitrile precursor under acidic conditions can yield the desired tetrazole compound. The reaction is typically carried out in the presence of a catalyst, such as copper sulfate, and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation has been explored to enhance reaction rates and improve yields. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and recyclable catalysts, is gaining traction in industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a wide range of substituted tetrazole derivatives with varying functional groups.

Scientific Research Applications

2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: Tetrazoles are explored for their potential as bioisosteres of carboxylic acids in drug design. They exhibit various pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is used in the development of energetic materials, such as explosives and propellants, due to its high nitrogen content and stability.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical architectures.

    Biological Studies: Tetrazoles are investigated for their role in enzyme inhibition and as ligands in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: This compound is another tetrazole derivative with applications in energetic materials.

    2-(1H-Tetrazol-5-yl)pyridine: Similar in structure, this compound is used in coordination chemistry and as a ligand in metal complexes.

    3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and use in energetic materials.

Uniqueness

2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine is unique due to its specific structural features, which confer distinct reactivity and stability. Its combination of a tetrazole ring with a propan-2-amine group allows for versatile chemical modifications and applications across various fields, including medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-4(2,5)3-6-8-9-7-3/h5H2,1-2H3,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOYTARNYBSMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211587-69-7
Record name 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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